molecular formula C25H28N2O3 B11547521 Heptyl 4-[(naphthalen-1-ylcarbamoyl)amino]benzoate

Heptyl 4-[(naphthalen-1-ylcarbamoyl)amino]benzoate

Cat. No.: B11547521
M. Wt: 404.5 g/mol
InChI Key: CUASNWDPSJKOJS-UHFFFAOYSA-N
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Description

Heptyl 4-[(naphthalen-1-ylcarbamoyl)amino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a heptyl group, a naphthalene ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptyl 4-[(naphthalen-1-ylcarbamoyl)amino]benzoate typically involves a multi-step process. One common method includes the following steps:

    Formation of Naphthalen-1-ylcarbamoyl Chloride: Naphthalen-1-ylamine is reacted with thionyl chloride to form naphthalen-1-ylcarbamoyl chloride.

    Coupling Reaction: The naphthalen-1-ylcarbamoyl chloride is then reacted with 4-aminobenzoic acid in the presence of a base such as triethylamine to form 4-[(naphthalen-1-ylcarbamoyl)amino]benzoic acid.

    Esterification: Finally, the 4-[(naphthalen-1-ylcarbamoyl)amino]benzoic acid is esterified with heptanol in the presence of a catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Heptyl 4-[(naphthalen-1-ylcarbamoyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Heptyl 4-[(naphthalen-1-ylcarbamoyl)amino]benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Heptyl 4-[(naphthalen-1-ylcarbamoyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Heptyl 4-[(naphthalen-1-ylcarbamoyl)amino]benzoate can be compared with other similar compounds, such as:

    Methyl 4-[(naphthalen-1-ylcarbamoyl)amino]benzoate: Similar structure but with a methyl group instead of a heptyl group.

    Ethyl 4-[(naphthalen-1-ylcarbamoyl)amino]benzoate: Similar structure but with an ethyl group instead of a heptyl group.

    Propyl 4-[(naphthalen-1-ylcarbamoyl)amino]benzoate: Similar structure but with a propyl group instead of a heptyl group.

The uniqueness of this compound lies in its specific heptyl group, which can influence its physical and chemical properties, as well as its biological activity.

Properties

Molecular Formula

C25H28N2O3

Molecular Weight

404.5 g/mol

IUPAC Name

heptyl 4-(naphthalen-1-ylcarbamoylamino)benzoate

InChI

InChI=1S/C25H28N2O3/c1-2-3-4-5-8-18-30-24(28)20-14-16-21(17-15-20)26-25(29)27-23-13-9-11-19-10-6-7-12-22(19)23/h6-7,9-17H,2-5,8,18H2,1H3,(H2,26,27,29)

InChI Key

CUASNWDPSJKOJS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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